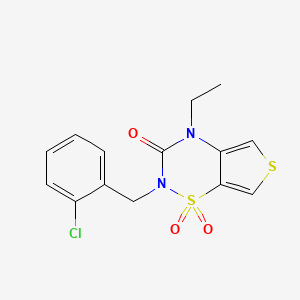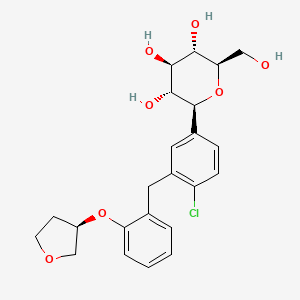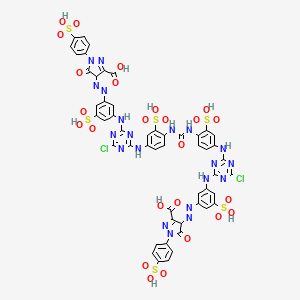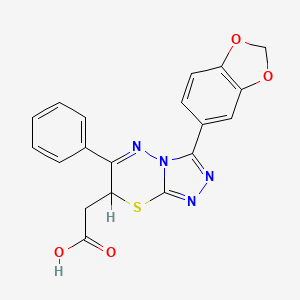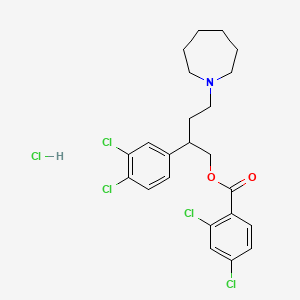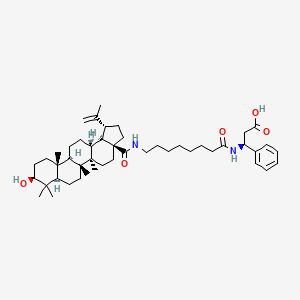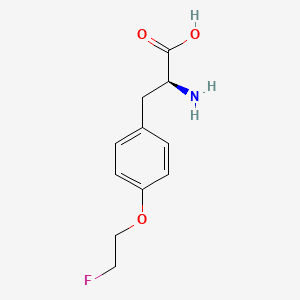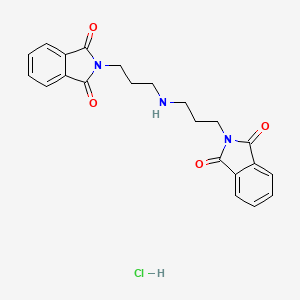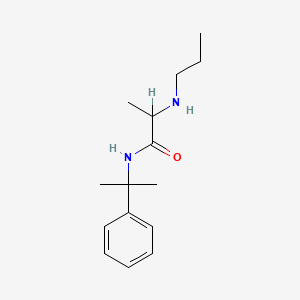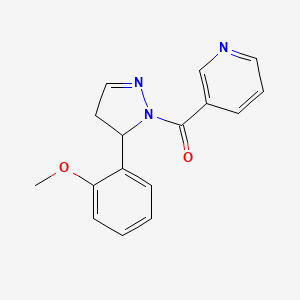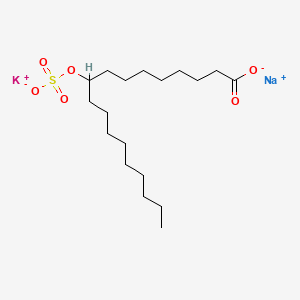
Octadecanoic acid, 9(or 10)-(sulfooxy)-, potassium sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecanoic acid, 9(or 10)-(sulfooxy)-, potassium sodium salt is a complex organic compound. It is a derivative of octadecanoic acid, commonly known as stearic acid, which is a saturated fatty acid. The compound is characterized by the presence of a sulfooxy group, which is a sulfonic acid ester, attached to the 9th or 10th carbon of the octadecanoic acid chain. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 9(or 10)-(sulfooxy)-, potassium sodium salt typically involves the sulfonation of octadecanoic acid. The reaction is carried out by treating octadecanoic acid with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective formation of the sulfooxy group at the desired position on the carbon chain.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves the continuous addition of octadecanoic acid and sulfonating agents into the reactor, followed by the neutralization of the resulting sulfonic acid ester with potassium and sodium hydroxides to form the potassium sodium salt.
Análisis De Reacciones Químicas
Types of Reactions
Octadecanoic acid, 9(or 10)-(sulfooxy)-, potassium sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfooxy group back to a hydroxyl group.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
Oxidation: Sulfonic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Octadecanoic acid, 9(or 10)-(sulfooxy)-, potassium sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in studies involving cell membrane dynamics and lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, cosmetics, and personal care products.
Mecanismo De Acción
The mechanism of action of octadecanoic acid, 9(or 10)-(sulfooxy)-, potassium sodium salt involves its interaction with lipid bilayers and proteins. The sulfooxy group enhances the compound’s solubility in water, allowing it to interact with hydrophilic and hydrophobic regions of biological membranes. This interaction can alter membrane fluidity and permeability, affecting various cellular processes. The compound may also interact with specific proteins, modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Stearic Acid: The parent compound, lacking the sulfooxy group.
Sodium Stearate: The sodium salt of stearic acid, used as a soap.
Potassium Stearate: The potassium salt of stearic acid, also used in soaps and cosmetics.
Uniqueness
Octadecanoic acid, 9(or 10)-(sulfooxy)-, potassium sodium salt is unique due to the presence of the sulfooxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in water and its ability to act as a surfactant, making it more versatile in various applications compared to its parent compound and other similar fatty acid derivatives.
Propiedades
Número CAS |
113532-29-9 |
|---|---|
Fórmula molecular |
C18H34KNaO6S |
Peso molecular |
440.6 g/mol |
Nombre IUPAC |
potassium;sodium;9-sulfonatooxyoctadecanoate |
InChI |
InChI=1S/C18H36O6S.K.Na/c1-2-3-4-5-6-8-11-14-17(24-25(21,22)23)15-12-9-7-10-13-16-18(19)20;;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2 |
Clave InChI |
ZOSKGVRXZQHEOH-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCC(CCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[Na+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


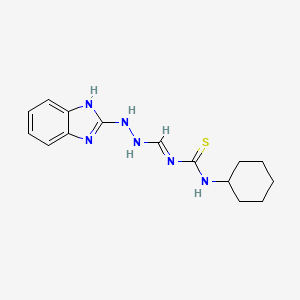
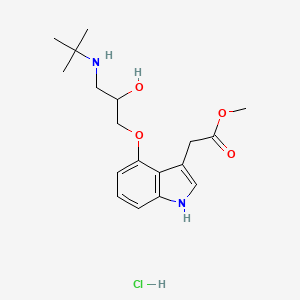
![3-[[4-(2-bromophenyl)phenyl]methoxymethyl]pyridine;oxalic acid](/img/structure/B12750610.png)
